molecular formula C41H60N14O9 B605516 H-DL-Pyr-DL-Asn-DL-Phe-DL-His-DL-Leu-DL-Arg-DL-Pro-NH2.HCl CAS No. 149471-13-6

H-DL-Pyr-DL-Asn-DL-Phe-DL-His-DL-Leu-DL-Arg-DL-Pro-NH2.HCl

Cat. No. B605516
M. Wt: 893.02
InChI Key: SWXGAISDRVQUKR-XIJWKTHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antho-rpamide II is a biologically active neuropeptide from the sea anemone Anthopleura elegantissima.

Scientific Research Applications

Enzymatic Characterization and Proteinase Activity

The enzyme Haemaphysalis longicornis serine proteinase (HlSP) was investigated, revealing its ability to hydrolyze synthetic substrates, offering insights into the mechanisms of blood digestion in hard ticks. The study highlights the enzymatic characterization of HlSP, including its reaction to various inhibitors, which could be foundational for understanding similar enzymes and their interactions with complex peptides (Miyoshi et al., 2004).

Peptide Stability and Transformation

Research into the stability and transformation of aminosuccinyl peptides during acidolytic deprotection reveals the formation of piperazine-2,5-dione derivatives under certain conditions. This study provides valuable insights into the stability and chemical behavior of peptides during synthesis, which may be relevant for the understanding and development of complex peptides including H-DL-Pyr-DL-Asn-DL-Phe-DL-His-DL-Leu-DL-Arg-DL-Pro-NH2.HCl (Schön & Kisfaludy, 2009).

Structural and Molecular Characterization

Studies on the topological properties of amino acids like DL-Asn and DL-Phe provide insights into their charge densities and bond topological parameters, offering a deeper understanding of the structural and molecular characteristics of complex peptides (Flaig et al., 2002).

Peptide Synthesis and Biochirogenesis

The synthesis of oligopeptides from racemic alpha-amino acids like DL-Leu, DL-Phe, and DL-Val in aqueous solutions explores the formation of homochiral sequences, shedding light on the biochirogenesis of peptides. This research could provide a framework for understanding the assembly and synthesis of complex peptides including H-DL-Pyr-DL-Asn-DL-Phe-DL-His-DL-Leu-DL-Arg-DL-Pro-NH2.HCl (Illos et al., 2008).

Complex Formation and Spectroscopic Characterization

Research into the formation of complexes between amino acids like DL-Asn and DL-Phe with other molecules, as well as their characterization using spectroscopic techniques, provides insights into the molecular interactions and structural complexities of peptides (Ye, Zeng, & Ji, 2010).

properties

IUPAC Name

N-[1-[[1-[[1-[[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanediamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H60N14O9.ClH/c1-22(2)16-27(36(60)50-26(10-6-14-47-41(44)45)40(64)55-15-7-11-31(55)34(43)58)51-38(62)29(18-24-20-46-21-48-24)53-37(61)28(17-23-8-4-3-5-9-23)52-39(63)30(19-32(42)56)54-35(59)25-12-13-33(57)49-25;/h3-5,8-9,20-22,25-31H,6-7,10-19H2,1-2H3,(H2,42,56)(H2,43,58)(H,46,48)(H,49,57)(H,50,60)(H,51,62)(H,52,63)(H,53,61)(H,54,59)(H4,44,45,47);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQKLGZSRKOPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4CCC(=O)N4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H61ClN14O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

929.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-DL-Pyr-DL-Asn-DL-Phe-DL-His-DL-Leu-DL-Arg-DL-Pro-NH2.HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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